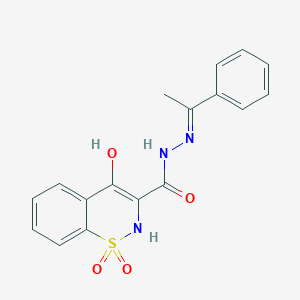
Dpp-4-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipeptidyl peptidase-4 inhibitor 8 (Dpp-4-IN-8) is a compound that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting DPP-4, this compound helps to increase the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dpp-4-IN-8 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions under controlled conditions. For example, the synthesis might start with the preparation of a protected amino acid derivative, followed by coupling with a suitable partner to form the desired peptide bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dpp-4-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.
Substitution: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Dpp-4-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and the role of DPP-4 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways involving incretin hormones.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus by enhancing insulin secretion and reducing blood glucose levels.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DPP-4 .
Wirkmechanismus
Dpp-4-IN-8 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of active incretin hormones increase, leading to enhanced insulin secretion, reduced glucagon secretion, delayed gastric emptying, and decreased blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: An FDA-approved DPP-4 inhibitor used to treat type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor approved in the EU for the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor marketed as Onglyza.
Linagliptin: A DPP-4 inhibitor marketed as Tradjenta .
Uniqueness
Dpp-4-IN-8 is unique in its specific binding affinity and inhibitory potency against DPP-4. It may exhibit different pharmacokinetic and pharmacodynamic profiles compared to other DPP-4 inhibitors, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C16H12ClNO6 |
|---|---|
Molekulargewicht |
349.72 g/mol |
IUPAC-Name |
(E)-3-(5-chloro-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12ClNO6/c1-24-16-8-15(21)11(17)6-10(16)3-4-13(19)9-2-5-14(20)12(7-9)18(22)23/h2-8,20-21H,1H3/b4-3+ |
InChI-Schlüssel |
WSTLIYMZLRFRFK-ONEGZZNKSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl)O |
Kanonische SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


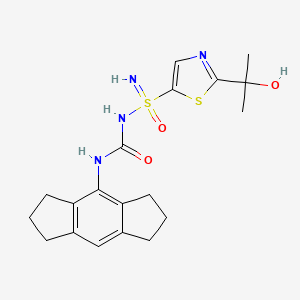


![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
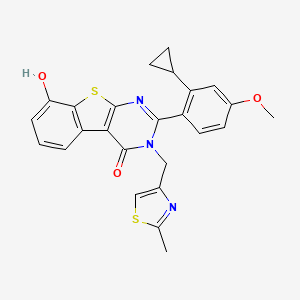

![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
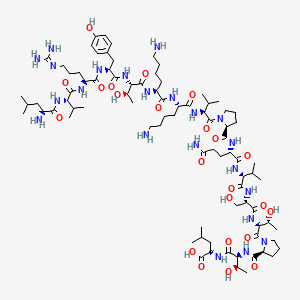
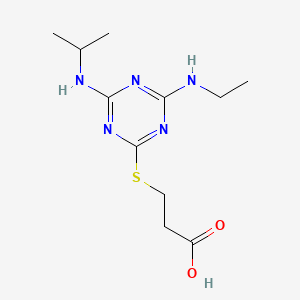
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)
